1-Acenaphthenamine hydrochloride is an organic compound with the molecular formula C12H11N·HCl and a molecular weight of 215.68 g/mol. It is classified as a heterocyclic amine and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound plays a significant role in the development of various bioactive molecules due to its unique structural properties.
1-Acenaphthenamine hydrochloride can be sourced from chemical suppliers and is often utilized in research laboratories for synthetic applications. Its availability is supported by various chemical databases and suppliers, including BenchChem and PubChem, which provide detailed information about its properties and uses.
This compound belongs to the class of acenaphthene derivatives, which are known for their diverse chemical reactivity and biological activity. It is categorized under amines, specifically secondary amines, due to the presence of an amino group attached to an acenaphthene structure.
The synthesis of 1-acenaphthenamine hydrochloride typically involves several key steps:
1-Acenaphthenamine hydrochloride features a bicyclic structure consisting of a fused acenaphthene ring system with an amino group attached at one of the carbon atoms.
C1=CC2=C(C=C1)C(=C(C2)N)C=C
C1=CC2=C(C=C1)C(=C(C2)N)C=C
1-Acenaphthenamine hydrochloride can undergo several types of chemical reactions:
The mechanism by which 1-acenaphthenamine hydrochloride exerts its biological effects primarily involves interaction with various molecular targets, including enzymes and receptors.
Relevant data on physical properties can be obtained from chemical safety databases that provide detailed profiles on handling and storage .
1-Acenaphthenamine hydrochloride finds several applications in scientific research:
The compound's versatility makes it valuable in both academic research settings and industrial applications, contributing significantly to advancements in organic chemistry and drug discovery.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2